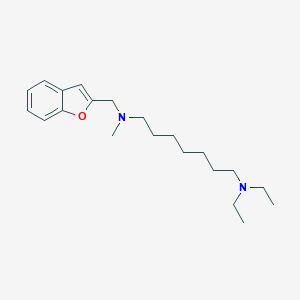

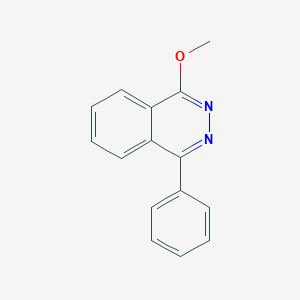

![molecular formula C16H13NOS B414011 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole CAS No. 84645-80-7](/img/structure/B414011.png)

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Therapeutic Potential and Drug Discovery

The chemical compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole belongs to the broader class of benzothiazole derivatives, which are recognized for their wide-ranging pharmaceutical applications. Benzothiazoles have been explored extensively for their therapeutic potential, especially in the development of chemotherapeutic agents. The structural simplicity and synthetic accessibility of benzothiazoles, particularly the 2-arylbenzothiazole moiety, have made them a focal point in anticancer research. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. Some benzothiazole derivatives are currently in clinical use for treating various diseases and disorders, signifying their importance in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Pharmacological Activities

Benzothiazole derivatives have demonstrated a variety of pharmacological activities, making them a significant focus in medicinal chemistry. These compounds are known for their anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The diversity of activities exhibited by benzothiazole derivatives is attributed to structural variations, particularly substitutions at the C-2 carbon atom and C-6, which are crucial for biological activity. This scaffold has proven to be a versatile and valuable moiety in the development of new therapeutic agents across a range of applications (Bhat & Belagali, 2020).

Anticancer Research and Chemotherapeutics

Recent advances in the modification of benzothiazole structures have highlighted their potential as anticancer agents. The emergence of 2-arylbenzothiazoles as an important pharmacophore in antitumor research underlines the ongoing interest in these compounds for their promising biological profile and potential in cancer therapy. The development of new benzothiazoles and their conjugates as potential chemotherapeutics has been a key focus, with various derivatives displaying potent anticancer activity. Despite promising results in clinical studies, further characterization of their toxicity is needed for safe clinical use as anticancer drugs (Ahmed et al., 2012).

Amyloid Imaging in Alzheimer's Disease

One specific application of benzothiazole derivatives is in the field of amyloid imaging for Alzheimer's disease. Radioligands based on the benzothiazole structure have been studied for their ability to measure amyloid deposits in vivo in the brain. This technique is crucial for early detection of Alzheimer's disease and has significant implications for understanding the pathophysiological mechanisms and evaluating new therapies aimed at reducing amyloid deposition (Nordberg, 2007).

properties

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKMHYYVMATNGS-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

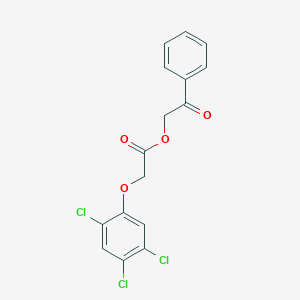

![4-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B413930.png)

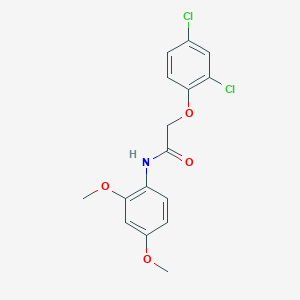

![6-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B413933.png)

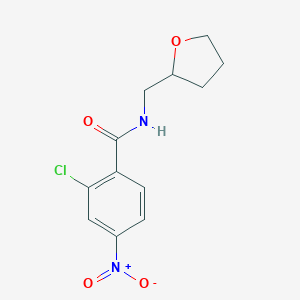

![2-iodo-N-{5-[2-(2-{5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl}ethoxy)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B413934.png)

![N,N'-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide)](/img/structure/B413935.png)

![3-methyl-N-(5-{2-[2-(2-{5-[(3-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl}ethoxy)ethoxy]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B413936.png)

![N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide](/img/structure/B413941.png)

![N-{1-(1-azepanylcarbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B413947.png)

![Isopropyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B413950.png)